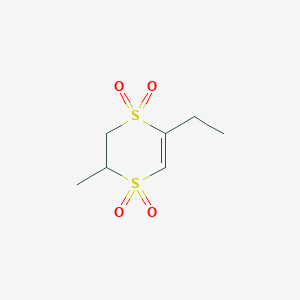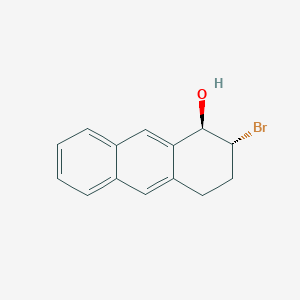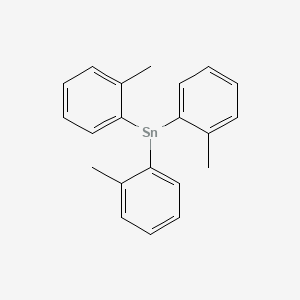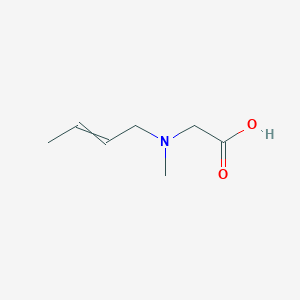
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and chlorinated functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL typically involves multi-step organic reactions. One common method includes the chlorination of precursor compounds using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or amines, depending on the nucleophile used.
Applications De Recherche Scientifique
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated functional groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ether linkages in the compound may also facilitate its binding to hydrophobic pockets within target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-methylpropane: A simpler chlorinated compound used in organic synthesis.
2-Chloroethanol: Known for its use as a solvent and intermediate in chemical reactions.
Chloromethyl methyl ether: Utilized in the production of resins and polymers.
Uniqueness
22-Chloro-2-(chloromethyl)-3,8,13,18-tetraoxadocosan-1-OL stands out due to its multiple ether linkages and extended carbon chain, which confer unique chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
60767-76-2 |
|---|---|
Formule moléculaire |
C19H38Cl2O5 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
3-chloro-2-[4-[4-[4-(4-chlorobutoxy)butoxy]butoxy]butoxy]propan-1-ol |
InChI |
InChI=1S/C19H38Cl2O5/c20-9-1-2-10-23-11-3-4-12-24-13-5-6-14-25-15-7-8-16-26-19(17-21)18-22/h19,22H,1-18H2 |
Clé InChI |
LTOIPEWYUKVIDT-UHFFFAOYSA-N |
SMILES canonique |
C(CCOCCCCOC(CO)CCl)COCCCCOCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


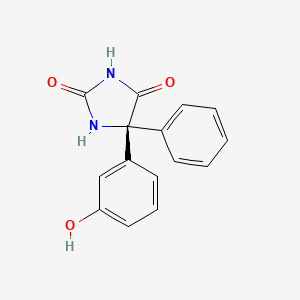
![1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-](/img/structure/B14613477.png)
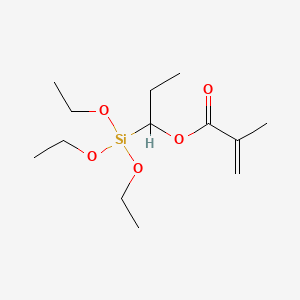

![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
